Methyl 4-(4-chloro-2-fluoroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate
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Overview
Description
Methyl 4-(4-chloro-2-fluoroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate is a complex organic compound with a unique structure that includes chloro, fluoro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-chloro-2-fluoroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate involves multiple steps, starting with the preparation of the aniline derivative. The reaction typically involves the following steps:
Nitration: The starting material, 4-chloro-2-fluoroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Acylation: The amino group is acylated with a suitable acyl chloride to form the desired amide.
Hydrolysis: The amide is hydrolyzed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reaction rates.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-chloro-2-fluoroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Methyl 4-(4-chloro-2-fluoroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(4-chloro-2-fluoroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl (Z)-3-(4-chloro-2-fluoroanilino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate
- 2-Chloro-4-(trifluoromethyl)aniline
Uniqueness
Methyl 4-(4-chloro-2-fluoroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H10ClF4NO4 |
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Molecular Weight |
343.66 g/mol |
IUPAC Name |
methyl 4-(4-chloro-2-fluoroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate |
InChI |
InChI=1S/C12H10ClF4NO4/c1-22-10(20)11(21,12(15,16)17)5-9(19)18-8-3-2-6(13)4-7(8)14/h2-4,21H,5H2,1H3,(H,18,19) |
InChI Key |
VMPZEXAAZRMGSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC(=O)NC1=C(C=C(C=C1)Cl)F)(C(F)(F)F)O |
Origin of Product |
United States |
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